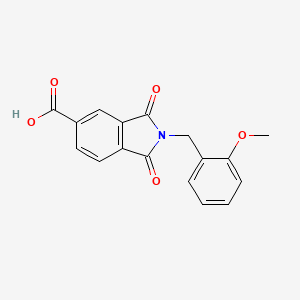

2-(2-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid

Descripción

2-(2-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid is a phthalimide-derived compound featuring a 1,3-dioxoisoindoline core substituted at position 2 with a 2-methoxybenzyl group and at position 5 with a carboxylic acid moiety. This structure combines aromatic, electron-donating (methoxy), and hydrophilic (carboxylic acid) groups, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Propiedades

IUPAC Name |

2-[(2-methoxyphenyl)methyl]-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5/c1-23-14-5-3-2-4-11(14)9-18-15(19)12-7-6-10(17(21)22)8-13(12)16(18)20/h2-8H,9H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEHCXIJKYATTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the dioxoisoindoline core, followed by the introduction of the methoxybenzyl group and the carboxylic acid functionality. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Techniques such as Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance, can be employed to facilitate the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Substitution: The methoxybenzyl group can participate in substitution reactions, where other functional groups replace the methoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

2-(2-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(2-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and properties:

Key Observations:

- Electronic Effects: Methoxy (electron-donating) and fluorine (electron-withdrawing) substituents modulate electronic density, influencing reactivity and binding interactions. For example, fluorinated derivatives (e.g., 4-fluorophenyl) may enhance metabolic stability in drug design .

- Biological Activity: Analogs such as 2-(isonicotinamido)-1,3-dioxoisoindoline-5-carboxylic acid () and benzimidazole conjugates () exhibit kinase inhibitory or antiproliferative effects, suggesting the core structure’s versatility in medicinal applications .

Actividad Biológica

2-(2-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid is an organic compound notable for its complex structure and potential biological activities. This compound features a methoxybenzyl group and a dioxoisoindoline core, which contribute to its unique chemical properties and biological interactions. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of 2-(2-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid is , with a molecular weight of approximately 315.31 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for further investigation in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The mechanism involves binding to active sites, potentially inhibiting or modulating enzymatic activities. Research indicates that the dioxoisoindoline structure may enhance the compound's affinity for certain biological targets, leading to significant pharmacological effects.

Anticancer Activity

Several studies have reported the anticancer properties of compounds similar to 2-(2-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid. For instance, derivatives of isoindoline have shown effectiveness in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Case Study : A study demonstrated that isoindoline derivatives can inhibit the growth of breast cancer cells by inducing apoptosis via mitochondrial pathways .

Antimicrobial Effects

The compound has also been evaluated for antimicrobial activity. Preliminary results suggest that it possesses moderate antibacterial properties against various strains, including Gram-positive bacteria.

- Research Findings : In vitro tests indicated that derivatives with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

Neuroprotective Potential

Recent research has explored the neuroprotective effects of isoindoline derivatives in models of neurodegenerative diseases such as Alzheimer's disease. These compounds may inhibit beta-secretase activity and amyloid-beta aggregation, which are critical in Alzheimer's pathology.

- Study Insight : A study focused on phthalimide derivatives highlighted their potential to target cholinesterases and beta-secretase, suggesting a multi-target approach for Alzheimer's treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(2-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | Structure | Anticancer, Antimicrobial |

| 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid | Structure | Neuroprotective |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.